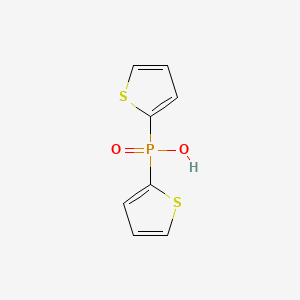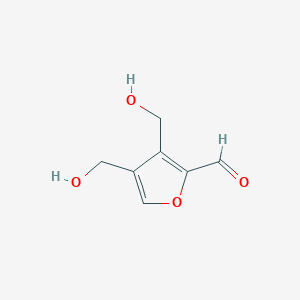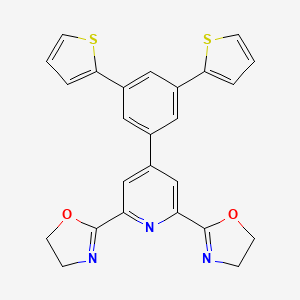
2,2'-(4-(3,5-Di(thiophen-2-yl)phenyl)pyridine-2,6-diyl)bis(4,5-dihydrooxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(4-(3,5-Di(thiophen-2-yl)phenyl)pyridine-2,6-diyl)bis(4,5-dihydrooxazole) is a complex organic compound that features a combination of thiophene, pyridine, and oxazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4-(3,5-Di(thiophen-2-yl)phenyl)pyridine-2,6-diyl)bis(4,5-dihydrooxazole) typically involves multi-step organic reactions. One common approach is the condensation of 3,5-di(thiophen-2-yl)benzaldehyde with 2,6-diaminopyridine to form the core pyridine structure. This is followed by cyclization with dihydrooxazole derivatives under acidic or basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(4-(3,5-Di(thiophen-2-yl)phenyl)pyridine-2,6-diyl)bis(4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) is typical.
Substitution: Electrophilic reagents such as bromine (Br₂) or iodine (I₂) can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
2,2’-(4-(3,5-Di(thiophen-2-yl)phenyl)pyridine-2,6-diyl)bis(4,5-dihydrooxazole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2,2’-(4-(3,5-Di(thiophen-2-yl)phenyl)pyridine-2,6-diyl)bis(4,5-dihydrooxazole) is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A simpler analog with two pyridine rings.
Thiophene-2-carboxaldehyde: Contains a single thiophene ring and is used in similar synthetic applications.
4,5-Dihydrooxazole: A core structure in the compound, used in various organic syntheses.
Uniqueness
2,2’-(4-(3,5-Di(thiophen-2-yl)phenyl)pyridine-2,6-diyl)bis(4,5-dihydrooxazole) is unique due to its combination of thiophene, pyridine, and oxazole rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in material science and medicinal chemistry .
Propiedades
Fórmula molecular |
C25H19N3O2S2 |
|---|---|
Peso molecular |
457.6 g/mol |
Nombre IUPAC |
2-[6-(4,5-dihydro-1,3-oxazol-2-yl)-4-(3,5-dithiophen-2-ylphenyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C25H19N3O2S2/c1-3-22(31-9-1)18-11-16(12-19(13-18)23-4-2-10-32-23)17-14-20(24-26-5-7-29-24)28-21(15-17)25-27-6-8-30-25/h1-4,9-15H,5-8H2 |
Clave InChI |
KDLZRYVVLPRUDL-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=N1)C2=CC(=CC(=N2)C3=NCCO3)C4=CC(=CC(=C4)C5=CC=CS5)C6=CC=CS6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,9-Dimethoxy-5,8-dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B12889747.png)
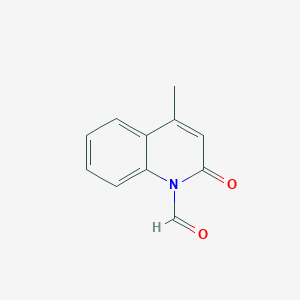
![Ethanone, 1-[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B12889756.png)
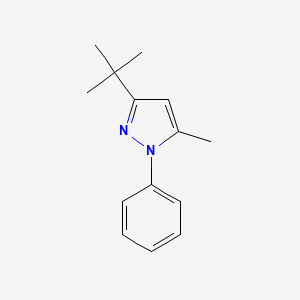
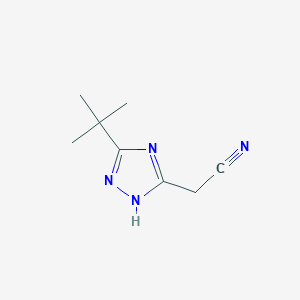
![2,13-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B12889780.png)
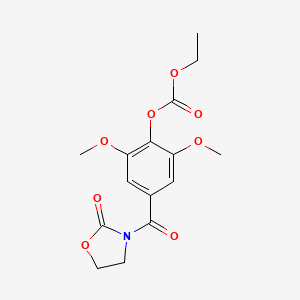
![Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate](/img/structure/B12889795.png)
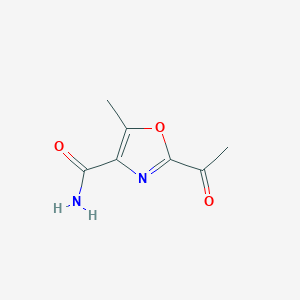
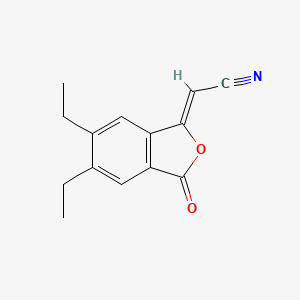
![N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12889808.png)
